Risperidone Pyrimidinone-N-oxide(Risperidone impurity)

Description

Chemical Identity and Nomenclature

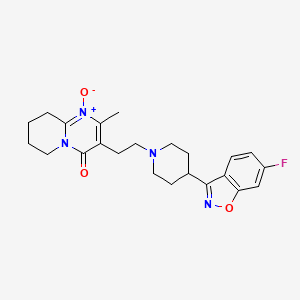

Risperidone Pyrimidinone-N-Oxide is chemically designated as 3-(2-(4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)ethyl)-2-methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidine 1-oxide . Its molecular structure includes a pyrido[1,2-a]pyrimidin-4-one core with an N-oxide group, distinguishing it from other Risperidone-related impurities like cis/trans-N-oxides and Bicyclorisperidone.

Historical Context in Risperidone Impurity Profiling

While Risperidone’s impurity profile has been extensively studied since its approval in 1993, Risperidone Pyrimidinone-N-Oxide emerged as a distinct entity in later analytical efforts. Early studies identified Risperidone N-oxide (cis/trans isomers) and 9-methylene Risperidone as primary impurities, but advancements in synthesis and degradation pathways revealed additional derivatives. This impurity is now recognized as a process-related by-product, particularly during oxidation steps or degradation under specific conditions.

Structural Position within Risperidone-Related Compounds

Risperidone Pyrimidinone-N-Oxide occupies a unique position in the Risperidone impurity hierarchy due to its pyrimidinone N-oxide moiety , which contrasts with other impurities:

| Impurity | Structural Modification | Oxidation Site |

|---|---|---|

| Risperidone N-Oxide (cis/trans) | Piperidinyl N-oxide | Piperidinyl nitrogen |

| Bicyclorisperidone | Bicyclic cation formation | Piperidinyl ring |

| 9-Keto Risperidone | Ketone at position 9 | Pyrido-pyrimidine core |

| Risperidone Pyrimidinone-N-Oxide | N-Oxide at pyrimidinone ring | Pyrimidinone nitrogen |

This structural distinction influences its analytical detection and regulatory classification.

Significance in Pharmaceutical Quality Control

Risperidone Pyrimidinone-N-Oxide is critical for:

- Analytical Method Validation : Used as a reference standard to optimize HPLC, LC-MS, and NMR methods for impurity quantification.

- Degradation Pathway Monitoring : Serves as a marker for oxidative degradation during synthesis or storage, ensuring compliance with ICH Q3A guidelines.

- Regulatory Compliance : Required for traceability against pharmacopeial standards (e.g., USP, EP), even if not explicitly listed in monographs.

| Application | Role | Regulatory Reference |

|---|---|---|

| Method Validation | Reference standard for AMV/QC | ICH Q2(R1) |

| Stability Studies | Degradation product monitoring | ICH Q1A(R2) |

| Impurity Profiling | Identification/quantification support | ICH Q3A |

Regulatory Framework for Pharmaceutical Impurities

Risperidone Pyrimidinone-N-Oxide falls under organic impurities per ICH Q3A guidelines, requiring adherence to:

| Threshold | Action | Applicability |

|---|---|---|

| Reporting (0.1%) | Documentation in batch records | All impurities ≥0.1% |

| Identification (0.15% or 1 mg/day) | Structural characterization | If level exceeds threshold |

| Qualification | Toxicological evaluation | If identification required |

While not explicitly listed in USP or EP monographs, manufacturers must assess its risk using the ICH Q3A decision tree.

Properties

IUPAC Name |

3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-1-oxido-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-1-ium-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27FN4O3/c1-15-18(23(29)27-10-3-2-4-21(27)28(15)30)9-13-26-11-7-16(8-12-26)22-19-6-5-17(24)14-20(19)31-25-22/h5-6,14,16H,2-4,7-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDVKWCIHWLGWLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N2CCCCC2=[N+]1[O-])CCN3CCC(CC3)C4=NOC5=C4C=CC(=C5)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27FN4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Structural and Chemical Properties of Risperidone Pyrimidinone-N-oxide

Risperidone Pyrimidinone-N-oxide (C₂₃H₂₇FN₄O₃, molecular weight 426.5 g/mol) features a pyrimidinone ring with an N-oxide functional group, distinguishing it from other risperidone impurities such as cis- or trans-N-oxides of the piperidine moiety. Its IUPAC name, 3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-1-oxido-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-1-ium-4-one , underscores the oxidation of the pyrimidinone nitrogen. The compound’s 3D conformation and crystal structure (COD ID 2206358) further highlight its stereochemical uniqueness.

Synthetic Routes to Risperidone Pyrimidinone-N-oxide

Oxidation of Risperidone Using Hydrogen Peroxide

A widely reported method involves the direct oxidation of risperidone with hydrogen peroxide (H₂O₂). In a representative procedure, 2 g of risperidone is dissolved in 40 mL methanol, followed by the addition of 10 mL of 30% H₂O₂. The reaction mixture is maintained at 30–35°C for 48 hours, yielding a mixture of pyrimidinone-N-oxide and piperidine-N-oxide derivatives. The selectivity for pyrimidinone oxidation is influenced by pH, solvent polarity, and temperature. For instance, acidic conditions (pH 4–6) favor pyrimidinone ring oxidation due to protonation of the piperidine nitrogen, reducing its reactivity toward H₂O₂.

Key Reaction Parameters:

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| H₂O₂ Concentration | 30% | Maximizes oxidation efficiency |

| Temperature | 30–35°C | Prevents over-oxidation |

| Reaction Time | 48 hours | Ensures complete conversion |

| Solvent | Methanol | Enhances solubility of intermediates |

Chromatographic separation (e.g., flash chromatography with silica gel) is required to isolate pyrimidinone-N-oxide from positional isomers. The cis- and trans-configurations of the N-oxide group are resolved using high-performance liquid chromatography (HPLC) with a C18 column and a mobile phase of acetonitrile/0.25% ammonium acetate (20:80 v/v).

Synthesis via Intermediate Coupling Reactions

An alternative approach involves constructing the pyrimidinone-N-oxide moiety early in the synthesis. For example, 3-(2-chloroethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one hydrochloride (Intermediate 4) is coupled with 4-(6-fluoro-1,2-benzoxazol-3-yl)piperidine under basic conditions (triethylamine in methanol). Subsequent oxidation of the pyrimidinone nitrogen using meta-chloroperbenzoic acid (mCPBA) yields the target compound. This method avoids competition from piperidine oxidation by strategically delaying the introduction of the benzoxazole group.

Advantages Over Direct Oxidation:

Mechanistic Insights into N-Oxide Formation

The oxidation of risperidone’s pyrimidinone ring proceeds via a radical mechanism initiated by H₂O₂. Electron paramagnetic resonance (EPR) studies suggest that hydroxyl radicals (- OH) abstract a hydrogen atom from the tertiary nitrogen, forming a nitrogen-centered radical intermediate. This intermediate reacts with molecular oxygen to generate the N-oxide. Competing pathways, such as epoxidation of the benzoxazole ring, are suppressed under controlled pH and temperature.

Analytical Characterization and Quality Control

Spectroscopic Identification

Chromatographic Purity Assessment

The European Pharmacopoeia mandates HPLC analysis using a gradient elution program (acetonitrile/ammonium acetate, pH 7.0) to achieve baseline separation from risperidone and seven other impurities. The relative retention time (RRT) of pyrimidinone-N-oxide is 1.81 under these conditions.

Industrial-Scale Challenges and Mitigation Strategies

- Byproduct Formation : Prolonged reaction times (>60 hours) lead to dimerization products (e.g., dicyclorisperidone). This is mitigated by real-time monitoring via in-line UV spectroscopy.

- Solvent Selection : Methanol, while effective, poses safety concerns at scale. Substitution with methyl tert-butyl ether (MTBE) reduces flammability risks without compromising yield.

Regulatory and Pharmacological Implications

As a pharmacopeial-listed impurity, pyrimidinone-N-oxide is controlled at ≤0.15% in risperidone formulations per ICH Q3A guidelines. Toxicological studies indicate it lacks antipsychotic activity but may potentiate hepatic cytochrome P450 enzyme induction at high concentrations.

Chemical Reactions Analysis

Risperidone Pyrimidinone-N-oxide undergoes several types of chemical reactions, including:

Oxidation: The compound can be further oxidized under strong oxidizing conditions, potentially leading to the formation of more oxidized derivatives.

Reduction: Reduction reactions can convert the N-oxide back to the parent pyrimidinone compound.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the pyrimidinone ring.

Common reagents used in these reactions include hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Risperidone Pyrimidinone-N-oxide has several scientific research applications, including:

Biology: The compound is studied for its potential biological activities and interactions with various biological targets.

Medicine: As an impurity of Risperidone, it is important in the development and testing of antipsychotic medications to ensure the purity and safety of the final pharmaceutical product.

Industry: The compound is used in the pharmaceutical industry for the development and optimization of synthetic routes for Risperidone and its related compounds.

Mechanism of Action

it is known that Risperidone itself exerts its effects by inhibiting dopaminergic D2 receptors and serotonergic 5-HT2A receptors in the brain . The N-oxide derivative may have similar interactions, but its specific molecular targets and pathways require further research.

Comparison with Similar Compounds

Key Structural Features :

- Core Structure: The pyrimidinone ring in risperidone is oxidized at the nitrogen atom, introducing a polar N-oxide group.

- Molecular Formula : C₂₃H₂₇FN₄O₃ (based on risperidone’s formula, C₂₃H₂₇FN₄O₂, with an additional oxygen atom).

- Molecular Weight : 426.49 g/mol (vs. 410.48 g/mol for risperidone).

Comparison with Similar Risperidone Impurities

Structural Differences

| Compound | Structural Modification | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|

| Risperidone Pyrimidinone-N-oxide | N-oxidation of pyrimidinone ring | C₂₃H₂₇FN₄O₃ | 426.49 |

| Cis/Trans N-Oxide | N-oxidation of piperidine ring (cis/trans) | C₂₃H₂₇FN₄O₃ | 426.49 |

| Bicyclo Impurity | Cyclization forming a bicyclic structure | C₂₃H₂₅FN₄O₂ | 408.47 |

| Risperidone E-Oxime | Oxime formation at the benzisoxazole moiety | C₂₃H₂₈F₂N₄O₂ | 430.49 |

| 9-Hydroxyrisperidone | Hydroxylation at position 9 of risperidone | C₂₃H₂₇FN₄O₃ | 426.49 |

Notes:

- Cis/Trans N-Oxide: These isomers differ in the spatial arrangement of the N-oxide group on the piperidine ring, unlike Pyrimidinone-N-oxide, which involves the pyrimidinone ring .

- Bicyclo Impurity : Formed via intramolecular cyclization, leading to a fused ring system distinct from N-oxide derivatives .

Chromatographic Behavior

Data from UPLC studies (260 nm wavelength) reveal distinct retention times and relative response factors (RRF) :

| Compound | Retention Time (min) | Relative Retention Time (RRT) | Relative Response Factor (RRF) |

|---|---|---|---|

| Risperidone Pyrimidinone-N-oxide | 8.2 | 1.15 | 0.92 |

| Cis N-Oxide | 7.8 | 1.10 | 0.89 |

| Trans N-Oxide | 8.5 | 1.20 | 0.95 |

| Bicyclo Impurity | 9.1 | 1.28 | 1.02 |

| Risperidone E-Oxime | 10.3 | 1.45 | 1.10 |

Key Observations :

Pharmacopeial Limits and Stability

| Compound | USP Limit (% w/w) | Ph.Eur Limit (% w/w) | Stability Under Stress Conditions |

|---|---|---|---|

| Risperidone Pyrimidinone-N-oxide | ≤0.15 | ≤0.15 | Stable at 40°C/75% RH for 6 months |

| Cis/Trans N-Oxide | ≤0.10 | ≤0.10 | Degrades under acidic hydrolysis |

| Bicyclo Impurity | ≤0.20 | ≤0.20 | Forms under thermal stress (>60°C) |

| 9-Hydroxyrisperidone | ≤0.10 | ≤0.10 | Major metabolite; stable in plasma |

Notes:

- Pyrimidinone-N-oxide is less prone to degradation under hydrolytic or oxidative conditions compared to Cis/Trans N-Oxide .

- 9-Hydroxyrisperidone is pharmacologically active, unlike Pyrimidinone-N-oxide, which is inert .

Biological Activity

Risperidone Pyrimidinone-N-oxide, a notable impurity of the atypical antipsychotic drug risperidone, has garnered attention due to its potential biological activities and pharmacological implications. This article presents a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, biochemical properties, and relevant case studies.

Target Receptors

Risperidone Pyrimidinone-N-oxide primarily interacts with the serotonergic 5-HT2A and dopaminergic D2 receptors in the brain. These interactions are crucial for its antipsychotic effects, as they modulate neurotransmission related to mood and cognition.

Mode of Action

The compound inhibits the activity of D2 and 5-HT2A receptors, leading to alterations in dopaminergic and serotonergic signaling pathways. This inhibition is associated with a reduction in psychotic symptoms and normalization of inflammatory responses in neuroinflammatory models.

Pharmacokinetics

Risperidone Pyrimidinone-N-oxide demonstrates complete absorption upon oral administration, achieving peak plasma concentrations within 1 to 2 hours. The compound is extensively bound in plasma (approximately 90% in humans) and is metabolized primarily by cytochrome P450 enzymes, particularly CYP2D6, into active metabolites such as 9-hydroxyrisperidone .

Interaction with Biological Targets

Risperidone Pyrimidinone-N-oxide exhibits significant interactions with various enzymes and proteins. Its metabolic pathways include:

- Alicyclic Hydroxylation : Occurs at the tetrahydropyrido-pyrimidinone ring.

- Oxidative N-dealkylation : Produces acidic metabolites contributing to its pharmacological profile.

Cellular Effects

In vitro studies indicate that Risperidone Pyrimidinone-N-oxide can normalize inflammatory parameters and restore anti-inflammatory pathways, suggesting a protective role against neuroinflammation.

Neuroinflammation Model

In laboratory settings, Risperidone Pyrimidinone-N-oxide was shown to mitigate increased inflammatory markers in neuronal cells. This was evidenced by reduced levels of malondialdehyde (MDA) and other oxidative stress indicators .

Animal Studies

Animal models have demonstrated that varying dosages of Risperidone Pyrimidinone-N-oxide influence metabolic side effects. Notably, both risperidone and its active metabolite paliperidone exhibited dose-dependent metabolic effects, highlighting the importance of dosage in therapeutic outcomes .

Research Findings Summary

| Parameter | Findings |

|---|---|

| Target Receptors | 5-HT2A and D2 receptors |

| Absorption | Complete absorption; peak plasma levels at 1-2 hours |

| Plasma Protein Binding | ~90% in human plasma |

| Metabolism | Primarily by CYP2D6; produces 9-hydroxyrisperidone |

| Inflammatory Effects | Normalizes inflammatory markers; restores anti-inflammatory pathways |

| Dosage Effects | Dose-dependent metabolic side effects observed in animal models |

Q & A

Basic: What analytical techniques are recommended for identifying and quantifying Risperidone Pyrimidinone-N-oxide in active pharmaceutical ingredients (APIs)?

Methodological Answer:

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for trace-level detection due to its high sensitivity and specificity. For structural confirmation, nuclear magnetic resonance (NMR) spectroscopy is essential, particularly for distinguishing between cis- and trans-N-oxide isomers . High-performance liquid chromatography (HPLC) with ultraviolet (UV) or photodiode array (PDA) detection is suitable for routine quantification, provided system suitability criteria (e.g., resolution ≥2.8 between critical pairs, tailing factor ≤1.5) are validated using reference standards .

Advanced: How do synthetic reaction conditions influence the formation of Risperidone Pyrimidinone-N-oxide during API synthesis?

Methodological Answer:

The impurity arises primarily from oxidative degradation of the piperidine ring in risperidone. Factors include:

- Oxidizing agents : Use of peroxides or metal catalysts (e.g., Fe³⁺) accelerates N-oxidation.

- pH : Alkaline conditions favor deprotonation of the piperidine nitrogen, increasing susceptibility to oxidation.

- Temperature : Elevated temperatures (>50°C) promote side reactions.

Controlled synthesis under inert atmospheres (e.g., nitrogen) and substitution of oxidizing reagents with milder alternatives (e.g., enzymatic catalysts) can minimize formation . Kinetic studies using design of experiments (DoE) can model impurity formation pathways .

Basic: What parameters are critical when validating an HPLC method for quantifying Risperidone Pyrimidinone-N-oxide?

Methodological Answer:

Key validation parameters per ICH guidelines include:

- Specificity : Resolve the impurity from risperidone and other structurally similar degradants (e.g., 9-hydroxyrisperidone) using a C18 column and gradient elution (acetonitrile/phosphate buffer, pH 3.0) .

- Linearity : Establish over 50–150% of the target concentration (R² ≥0.995).

- Accuracy : Spike recovery studies (98–102%) in API matrices.

- Precision : ≤2% RSD for repeatability and intermediate precision.

- Detection Limit (LOD) : ≤0.05% w/w using signal-to-noise ratio (S/N ≥3) .

Advanced: What challenges arise in quantifying trace levels (≤0.1%) of Risperidone Pyrimidinone-N-oxide, and how can they be mitigated?

Methodological Answer:

Challenges include:

- Matrix interference : Co-elution with excipients or degradation products. Use orthogonal techniques (e.g., LC-MS/MS with selective ion monitoring) to enhance specificity .

- Low sensitivity : Employ pre-concentration techniques (e.g., solid-phase extraction) or derivatization to enhance detectability.

- Isomer differentiation : Optimize chromatographic conditions (e.g., chiral columns or ion-pair reagents) to separate cis- and trans-N-oxide forms . Advanced chemometric tools (e.g., multivariate curve resolution) can deconvolute overlapping peaks .

Advanced: How do formulation excipients and processing parameters affect the stability of Risperidone Pyrimidinone-N-oxide in solid dosage forms?

Methodological Answer:

Excipients with hygroscopic properties (e.g., mannitol) or alkaline pH modifiers (e.g., magnesium stearate) can accelerate oxidative degradation. Stability studies should:

- Use accelerated stability testing (40°C/75% RH) to monitor impurity levels over time.

- Apply quality by design (QbD) principles : Box-Behnken designs can model interactions between excipient composition, compression force, and storage conditions to predict impurity growth .

- Employ FTIR spectroscopy to detect excipient-impurity interactions (e.g., hydrogen bonding with superdisintegrants) that may stabilize or destabilize the N-oxide .

Basic: What reference standards and system suitability mixtures are required for regulatory compliance in impurity analysis?

Methodological Answer:

The USP mandates the use of:

- Risperidone System Suitability Mixture RS : Contains Risperidone Pyrimidinone-N-oxide, Z-oxime, and 9-hydroxyrisperidone for verifying resolution and retention time reproducibility .

- EP Impurity B (CAS 132961-05-8) : A certified reference standard for quantification, with purity ≥98% .

Chromatographic methods must demonstrate resolution ≥2.8 between critical pairs and ≤2% RSD for peak area reproducibility .

Advanced: How can forced degradation studies elucidate the degradation pathways of Risperidone Pyrimidinone-N-oxide?

Methodological Answer:

Subject the impurity to:

- Oxidative stress : 3% H₂O₂ at 60°C for 24 hours to identify secondary oxidation products.

- Photolytic stress : Exposure to UV light (ICH Q1B) to detect photodegradants.

- Hydrolytic stress : Acidic (0.1M HCl) and alkaline (0.1M NaOH) conditions at 70°C.

Analyze degradants using high-resolution mass spectrometry (HRMS) and tandem MS/MS to propose fragmentation pathways. Compare with known risperidone degradants (e.g., 7-hydroxyrisperidone) to map cross-reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.